
3-(phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide” is a complex organic molecule. It contains a propanamide group, a phenylsulfonyl group, and a thiophenyl group. These groups are common in many organic compounds and are often seen in pharmaceuticals and materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions like the Sonogashira coupling reaction . This reaction is a useful tool for the formation of new carbon–carbon bonds under mild reaction conditions .Applications De Recherche Scientifique
Herbicidal Activity
3-(Phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide and its related compounds have shown notable herbicidal activities. In a study conducted by Omokawa et al. (1985), α-phenylsulfonyl alkanamides, a group to which this compound belongs, were synthesized and tested under paddy conditions. These compounds, including α-phenylsulfonyl propanamides, exhibited high herbicidal activity against paddy weeds without significantly affecting rice plants. Their activity was found to be superior to sulfinyl and thio compounds (Omokawa, Ichizen, Tabogami, & Takematsu, 1985).
Synthesis of Benzothienoquinolines
Michał Nowacki and K. Wojciechowski (2017) explored the synthesis of [1]Benzothieno[2,3-b]quinolines, a process involving 3-(phenylsulfonylmethyl)benzo[b]thiophenes. These compounds reacted with nitrobenzene derivatives in the presence of potassium tert-butoxide and chlorotrimethylsilane to form 11-cyano- or 11-(phenylsulfonyl)[1]benzothieno[2,3-b]quinolines. This study signifies the compound's relevance in the synthesis of structurally complex and potentially useful organic molecules (Nowacki & Wojciechowski, 2017).
Inhibition of Viral DNA Maturation
In the realm of virology, particularly concerning cytomegalovirus (CMV) replication, the compound BAY 38-4766, which has a similar structure, was identified as a selective nonnucleoside inhibitor with an excellent safety profile. Buerger et al. (2001) discovered that this compound and its analogues do not inhibit viral DNA synthesis, transcription, or translation but interfere with viral DNA maturation and packaging, indicating a novel mechanism of action against CMV (Buerger et al., 2001).
Antimicrobial and Antitubercular Activities
A series of sulfonyl derivatives, including those with benzylsulfonyl groups, were synthesized and assessed for their antibacterial and antifungal activities. Suresh Kumar, Rajendra Prasad, and Chandrashekar (2013) found that these compounds, particularly 3-(substituted benzylsulfonyl)-5-(4-isopropylthiazol-2-yl)-4-phenyl-4H-1,2,4-triazoles, exhibited moderate to significant antibacterial and antifungal properties. They also displayed excellent antitubercular activity against Mycobacterium tuberculosis H37Rv (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013).
Orientations Futures
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c22-20(11-13-26(23,24)18-7-2-1-3-8-18)21-14-16-6-4-5-9-19(16)17-10-12-25-15-17/h1-10,12,15H,11,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSECQITXBUJHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


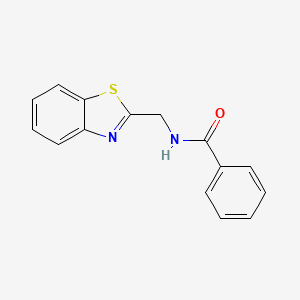
![N-(4-acetylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidin-5-yl]thio}acetamide](/img/structure/B2955067.png)
![2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2955068.png)
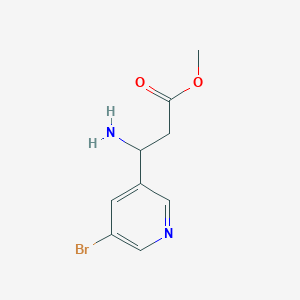

![N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2955072.png)

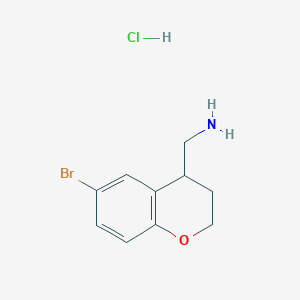
![2-(2-Chloro-acetylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B2955076.png)
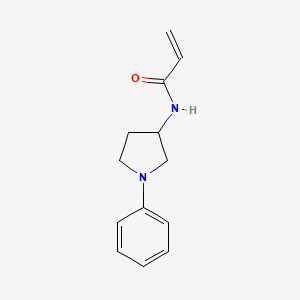
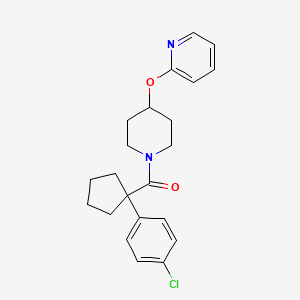
![N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B2955083.png)
